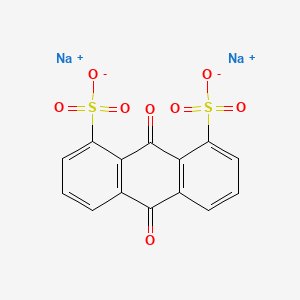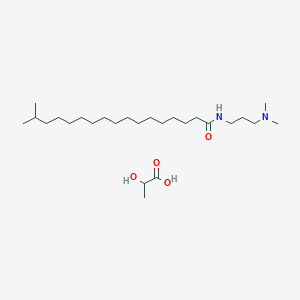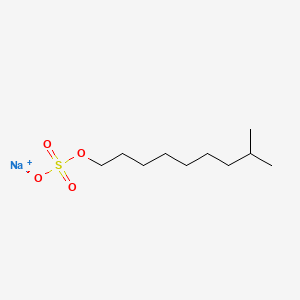
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
Descripción general
Descripción
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a yellow crystalline substance that is highly soluble in water and various organic solvents. This compound is an important intermediate in the synthesis of various organic compounds, including dyes, colloids, and photosensitive materials .
Métodos De Preparación
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves a two-step process: nitration and sulfonation. Initially, anthracene is nitrated to form a nitro derivative. This nitro derivative is then subjected to sulfonation using sulfuric acid to yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly sulfonation and nitration.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. The major products formed from these reactions are typically anthraquinone derivatives and hydroxyanthracene derivatives .
Aplicaciones Científicas De Investigación
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme kinetics and as a fluorescent probe.
Industry: The compound is used in the production of photosensitive materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can act as an electron acceptor, facilitating redox reactions. It also interacts with cellular components, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis .
Comparación Con Compuestos Similares
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar chemical properties but differs in the position of the sulfonic acid groups.
1,5-Anthraquinone disulfonic acid: Another similar compound with sulfonic acid groups at different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific sulfonation pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
IUPAC Name |
disodium;9,10-dioxoanthracene-1,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXKOHYRKMDAP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061271 | |
| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903-46-8 | |
| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1619480.png)
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)

![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)



![S-[2-(dimethylamino)ethyl] butanethioate](/img/structure/B1619492.png)
